molecular formula C11H12ClN3 B15059542 (R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 1311254-84-8

(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B15059542
CAS No.: 1311254-84-8
M. Wt: 221.68 g/mol
InChI Key: WTWLSXNDPSJKCT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a chiral benzimidazole derivative of high interest in medicinal chemistry and drug discovery. The benzo[d]imidazole scaffold is a privileged structure in pharmacology, known for its versatile biological activities and ability to interact with multiple biological targets . This compound is of significant research value for the development of novel antimicrobial agents . Benzimidazole derivatives have demonstrated potent activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans , with some analogs showing minimum inhibitory concentrations (MIC) of <1 µg/mL . Furthermore, specific derivatives exhibit excellent antibiofilm activity , capable of inhibiting biofilm formation and eradicating cells within mature biofilms . Potential mechanisms of action for its antimicrobial effects include molecular interactions with key bacterial proteins such as (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stress response, and FtsZ, a critical protein in bacterial cell division . Beyond infectious disease research, the structural features of this compound are relevant in oncology research . Benzimidazole-based molecules have been identified as agonists for Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor in the RAS/MAPK signaling pathway, and are being explored for targeting RAS-driven cancers . Other research avenues include its potential as a modulator of the endocannabinoid system, specifically as a CB2 receptor agonist , which is a therapeutic target for inflammatory and neurodegenerative diseases without psychoactive effects . Additional investigated applications include its role as a human topoisomerase I inhibitor and its evaluation for tuberculostatic activity . The (R)-enantiomer offered here is provided for research to investigate the role of stereochemistry in these biological interactions. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

1311254-84-8

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m1/s1

InChI Key

WTWLSXNDPSJKCT-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring and the chlorine atom. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the chlorine atom can be added through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized by condensing o-phenylenediamine with aldehydes or carboxylic acids in the presence of an oxidizing agent (e.g., sodium metabisulfite) . For example:

  • Condensation : o-Phenylenediamine reacts with an aldehyde under acidic conditions to form a diamine intermediate.

  • Oxidation : Subsequent oxidation with sodium metabisulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>) or other agents dehydrates the intermediate to form the benzimidazole ring .

Pyrrolidine Substitution

The pyrrolidine group is introduced via nucleophilic substitution or coupling:

  • Protecting Group Strategy : The pyrrolidine moiety is often protected (e.g., tert-butyloxycarbonyl (Boc) group) during synthesis to prevent side reactions .

  • Coupling Reaction : The protected pyrrolidine is coupled to the benzimidazole core using reagents like N, N′-carbonyldiimidazole (CDI) or HATU under basic conditions (e.g., DIPEA in DMF) .

Reaction Conditions and Yields

Reaction Step Conditions Yield Reference
Benzimidazole ring formationo-Phenylenediamine + aldehyde + Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>, ethanol62–72%
Pyrrolidine couplingBoc-protected pyrrolidine + CDI, DMF, DIPEA, 45°C52%
Deprotection4M HCl in dioxane or TFA in DCMNot reported

Structural and Functional Insights

  • Chirality : The (R)-configuration at the pyrrolidine carbon is critical for biological activity and is achieved through stereoselective synthesis or resolution .

  • Metabolic Stability : Fluorination at the 4-position of the phenyl group (if present) enhances metabolic stability, though the target compound lacks this substitution .

Biological and Pharmacological Relevance

While the target compound itself is not directly studied for bioactivity in the provided sources, analogous benzimidazole derivatives show:

  • PARP Inhibition : Certain benzimidazole carboxamides exhibit potent PARP-1/2 inhibition, with IC<sub>50</sub> values ≤10 nM .

  • GABA-A Receptor Modulation : Substituted benzimidazoles act as positive allosteric modulators, with metabolic stability linked to phenyl ring substitutions .

Challenges and Optimization

  • Stereochemical Control : Maintaining the (R)-configuration during synthesis requires precise reaction conditions, such as stereospecific coupling or resolution .

  • Functional Group Compatibility : The synthesis avoids harsh acids (e.g., HCl) during coupling steps to preserve sensitive groups like chlorides .

Scientific Research Applications

®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparison of key structural analogs is summarized in Table 1 .

Table 1: Structural and Electronic Properties of Selected Benzimidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
(R)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benz[d]imidazole 5-Cl, 2-(R)-pyrrolidinyl Chloro, pyrrolidine Moderate electron-withdrawing (Cl), basic N (pyrrolidine)
(S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benz[d]imidazole 5-Cl, 2-(S)-pyrrolidinyl Chloro, pyrrolidine Similar to (R)-isomer but enantiomeric configuration
5-Chloro-2-(4-(methylthio)phenyl)-1H-benz[d]imidazole (7b) 5-Cl, 2-(4-methylthiophenyl) Chloro, methylthio Strong electron-withdrawing (Cl), lipophilic (SMe)
2-(4-Fluorophenyl)-1H-benz[d]imidazole (16) 2-(4-fluorophenyl) Fluorophenyl Moderate electron-withdrawing (F), π-π interactions
5-Chloro-2-(4-nitrophenyl)-1H-benz[d]imidazole (2a) 5-Cl, 2-(4-nitrophenyl) Chloro, nitro Strong electron-withdrawing (Cl, NO₂)
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benz[d]imidazole (5b) 5,6-Me, 1-(3-methylbenzyl) Methyl, benzyl Electron-donating (Me), lipophilic (benzyl)

Key Observations :

  • Pyrrolidine vs. Aryl Groups : The pyrrolidine ring in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid aryl groups in 7b and 2a. This may improve solubility compared to highly lipophilic derivatives like 7b .
  • Stereochemistry : The (R)-configuration of the target compound may offer distinct receptor interactions compared to its (S)-enantiomer, as seen in GABA-A receptor binding studies with pyrrolidine-containing analogs .

Key Observations :

  • The target compound’s synthesis likely involves cyclization of o-phenylenediamine with a pyrrolidine-aldehyde derivative, analogous to methods used for 7b and 2a .
  • Yields for chloro-substituted analogs range from 70% to 89%, suggesting that the target compound’s synthesis could achieve similar efficiency with optimized conditions.

Key Observations :

  • The pyrrolidine moiety may enable GABA-A receptor interactions, analogous to compound 16, which could imply neuropharmacological applications .
Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) Solubility Spectral Data (NMR/IR)
(R)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benz[d]imidazole Not reported Moderate (polar solvents) Expected: δ ~3.5 ppm (pyrrolidine CH₂), NH ~10.8 ppm
7b 164–165 Low (DMSO) 1H NMR: δ 2.55 (SMe), 7.65 (H-4 benzimidazole)
5b Not reported Low (lipophilic) IR: 3675 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O)

Key Observations :

  • The target compound’s pyrrolidine group likely improves aqueous solubility compared to aryl-substituted analogs like 7b .
  • Chloro substituents generally reduce melting points due to disrupted crystal packing, as observed in 7b .

Biological Activity

(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various pathogens and its potential therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core substituted with a chloro group at the 5-position and a pyrrolidine moiety at the 2-position. The structural formula can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3

This compound exhibits a molecular weight of approximately 195.65 g/mol, making it suitable for various biological interactions.

Research has indicated that this compound functions primarily as an inhibitor of specific enzymatic activities. Notably, it has been studied for its inhibitory effects on the Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), which is crucial for the survival of the parasite responsible for sleeping sickness. In vitro studies demonstrated that this compound exhibited significant inhibition at concentrations as low as 1 µM, with an IC50 value reported to be around 288 nM for related benzimidazole derivatives .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : The compound has been identified as part of a class of antiviral agents, showing efficacy against various viral targets. Its mechanism is believed to involve interference with viral replication processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 µg/mL .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Inhibition of Trypanosoma brucei : A study focused on optimizing benzimidazole derivatives found that compounds with substitutions at the 5-position, such as chloro groups, significantly improved their inhibitory activity against TbMetRS. This study suggests that further modifications could enhance potency and selectivity .
  • Antibacterial Evaluations : In vitro evaluations have shown promising results against various bacterial strains. For instance, derivatives similar to this compound demonstrated MIC values comparable to established antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that the presence of the chloro group at the 5-position is critical for enhancing biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy .

Data Summary Table

Activity Type Target IC50/MIC Value Reference
AntiviralViral replicationNot specified
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Enzyme InhibitionTbMetRS~288 nM

Q & A

Q. What are the optimized synthetic routes for (R)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example:

  • Cyclization with POCl₃ : Aromatic amines and aldehydes react in the presence of POCl₃ at 120°C to form benzimidazole cores .
  • Catalytic methods : Nano-SiO₂ has been used as a sustainable catalyst to promote condensation reactions, achieving high yields (e.g., 89% for analogous compounds) .
  • Intermediate characterization : Key intermediates are verified via IR (e.g., NH imidazole stretch at ~3350 cm⁻¹), ¹H NMR (e.g., aromatic protons at δ 7.24–8.11 ppm), and elemental analysis (e.g., C, H, N within 0.3% of theoretical values) .

Q. How is the stereochemical configuration of the pyrrolidine moiety confirmed?

Methodological Answer:

  • Chiral chromatography : Enantiomeric separation using chiral stationary phases (e.g., amylose-based columns) can resolve (R)- and (S)-configurations .
  • X-ray crystallography : Single-crystal diffraction studies with SHELX software (e.g., SHELXL for refinement) provide definitive stereochemical assignments by analyzing bond angles and torsion parameters .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1477 cm⁻¹, NH imidazole at ~3350 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve proton environments (e.g., pyrrolidine CH₂ groups at δ 2.55 ppm) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ at m/z 187.24 for C₁₁H₁₃ClN₃) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Chloro-substituted derivatives (e.g., 5-chloro, 5,6-dichloro) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration. For example:
    • MIC values against Candida albicans drop to <3.90 μM for 5-chloro derivatives, comparable to fluconazole .
    • Thiophene-substituted analogs show reduced activity, highlighting steric hindrance effects .
  • Computational modeling : Density functional theory (DFT) calculates electron density maps to predict reactive sites for functionalization .

Q. How can contradictions in reported antimicrobial data be resolved?

Methodological Answer: Discrepancies arise from variations in:

  • Test strains : Activity against S. aureus vs. S. typhi may differ due to membrane composition .
  • Substituent positioning : Para-chloro groups on phenyl rings enhance activity, while meta-substitution reduces potency .
  • Standardization : Use CLSI/M07-A9 guidelines for MIC assays to ensure reproducibility .

Q. What advanced crystallographic methods resolve hydrogen-bonding networks in this compound?

Methodological Answer:

  • Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism to predict aggregation behavior .
  • High-resolution synchrotron data : Resolve weak interactions (e.g., C–H···π) with SHELXD for phase refinement .
  • Twinned crystal refinement : SHELXL’s TWIN/BASF commands correct diffraction data for non-merohedral twinning .

Q. What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Low-temperature cyclization : Reactions below 80°C minimize epimerization of the pyrrolidine ring .
  • Chiral auxiliaries : Use (R)-proline derivatives to enforce stereochemical control during imidazole ring formation .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to halt at >95% enantiomeric excess (ee) .

Q. How do solvent polarity and catalyst choice impact reaction efficiency?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve yields (≥85%) by stabilizing intermediates .
  • Catalyst comparison : Nano-SiO₂ outperforms HCl or PTSA in benzimidazole cyclization, reducing side products (e.g., <5% dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.